molecular formula C15H21NO2 B12742168 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- CAS No. 53072-42-7

2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)-

Cat. No.: B12742168
CAS No.: 53072-42-7
M. Wt: 247.33 g/mol
InChI Key: PZGMZGPBLOKKJK-HIFRSBDPSA-N
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Description

2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is a complex organic compound with the molecular formula C15-H21-N-O2 and a molecular weight of 247.37 This compound is characterized by its unique structure, which includes a quinolizine core, a hydroxyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyphenyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.

    2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-aminophenyl)-: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is unique due to the presence of both a hydroxyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

53072-42-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(3R,9aR)-3-(4-hydroxyphenyl)-1,2,4,6,7,8,9,9a-octahydroquinolizin-3-ol

InChI

InChI=1S/C15H21NO2/c17-14-6-4-12(5-7-14)15(18)9-8-13-3-1-2-10-16(13)11-15/h4-7,13,17-18H,1-3,8-11H2/t13-,15+/m1/s1

InChI Key

PZGMZGPBLOKKJK-HIFRSBDPSA-N

Isomeric SMILES

C1CCN2C[C@@](CC[C@H]2C1)(C3=CC=C(C=C3)O)O

Canonical SMILES

C1CCN2CC(CCC2C1)(C3=CC=C(C=C3)O)O

Origin of Product

United States

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